2,5-二甲基-1H-苯并咪唑

描述

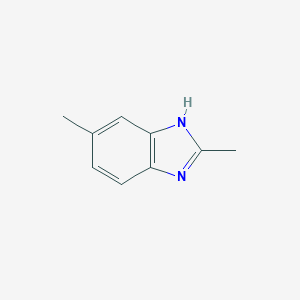

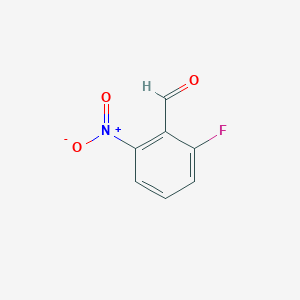

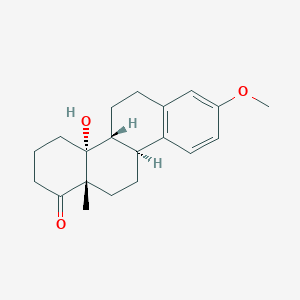

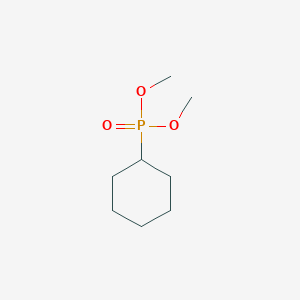

2,5-Dimethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of benzimidazoles usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . A novel protocol for the synthesis of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole is a base and can also be deprotonated with stronger bases . An acid-catalyzed reaction mechanism has been suggested based on the identification of intermediate arylamides .Physical and Chemical Properties Analysis

2,5-Dimethyl-1H-benzimidazole has a density of 1.1±0.1 g/cm³, a boiling point of 350.0±11.0 °C at 760 mmHg, and a flash point of 186.6±5.7 °C . It is a light brown powder .科学研究应用

2,5-二甲基-1H-苯并咪唑: , 也称为 2,5-二甲基苯并咪唑,是苯并咪唑的衍生物,苯并咪唑是由苯和咪唑稠合而成的一种化合物。苯并咪唑以其在科学研究各个领域广泛的应用而闻名。以下是苯并咪唑衍生物的一些独特应用,这些应用可能也与 2,5-二甲基-1H-苯并咪唑有关:

药物应用

苯并咪唑衍生物已被发现是各种酶的有效抑制剂,并在治疗应用中具有用途,包括作为抗糖尿病药、抗癌药、抗菌药、抗寄生虫药、止痛药、抗病毒药、抗组胺药,以及用于神经学、内分泌学和眼科治疗 .

材料科学

由于其独特的化学性质,这些化合物在化学传感、晶体工程和荧光应用方面被用于材料科学 .

腐蚀科学

有机合成

它们被用作有机反应中的中间体,对于合成各种有机化合物具有价值 .

催化

苯并咪唑作为不对称催化的配体,这对于生产对映体纯的物质至关重要 .

染料和聚合物合成

由于其结构的多功能性,这些化合物是合成染料和聚合物的重要中间体 .

抗生素耐药微生物

研究人员已经对取代的苯并咪唑进行了研究,以了解它们对抗生素耐药微生物(如氟喹诺酮耐药的大肠杆菌和耐甲氧西林的金黄色葡萄球菌)的潜在能力 .

癌症研究

作用机制

Target of Action

2,5-Dimethyl-1H-benzimidazole, a derivative of benzimidazole, primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to interact with their targets and cause changes that lead to their various pharmacological effects . For instance, some benzimidazoles have been found to exhibit potent antibacterial activities .

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways due to their diverse pharmacological activities . .

Pharmacokinetics

Benzimidazoles are known to have a wide range of applications in pharmaceuticals and agrochemicals , suggesting they may have favorable pharmacokinetic properties.

Result of Action

Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of 2,5-Dimethyl-1H-benzimidazole can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors, with their effectiveness depending on the corrosive solution they are added to .

安全和危害

未来方向

Recent advances in the synthesis of imidazoles have highlighted their importance in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .

属性

IUPAC Name |

2,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOAOSHABGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170779 | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-41-2 | |

| Record name | 2,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 2,5-Dimethylbenzimidazole?

A1: 2,5-Dimethylbenzimidazole is known to inhibit the multiplication of influenza A and B viruses in chorioallantoic membrane cultures. [, , , , ] This inhibitory effect was observed even when the compound was added after the host tissue was infected. [] Interestingly, the compound appears to primarily affect viral multiplication without significantly impacting host cell oxygen consumption, suggesting an interference with specific viral biosynthetic pathways. []

Q2: How does 2,5-Dimethylbenzimidazole affect the influenza virus multiplication cycle?

A2: Studies employing infectivity titrations reveal that 2,5-Dimethylbenzimidazole significantly alters the first cycle of influenza B virus multiplication. [] It extends the latent period, slightly reduces the rate of titer increase during the incremental period, and drastically decreases the overall virus yield. [] The timing of compound addition post-infection influences its inhibitory effect, with earlier additions resulting in greater inhibition. [] This suggests that the compound targets early stages of the viral multiplication cycle.

Q3: Does 2,5-Dimethylbenzimidazole directly interact with influenza virus particles?

A3: Research indicates that 2,5-Dimethylbenzimidazole does not directly inactivate extracellular influenza virus particles. [] Additionally, it does not appear to interfere with virus adsorption to host tissues or the release of newly formed viral particles. [] This suggests that the compound's inhibitory effect stems from interfering with intracellular processes essential for viral replication rather than direct virucidal action.

Q4: How does the activity of 2,5-Dimethylbenzimidazole compare to other benzimidazole derivatives?

A4: Studies have investigated the structure-activity relationship of benzimidazole derivatives in inhibiting influenza virus multiplication. [, ] For instance, chloro derivatives exhibit two to three times higher activity compared to their corresponding methyl derivatives. [] Notably, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates considerably stronger inhibition than 2,5-Dimethylbenzimidazole. [] Conversely, 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, the moiety found in vitamin B12, shows no inhibitory effects at comparable concentrations. []

Q5: Are there other biological activities associated with 2,5-Dimethylbenzimidazole?

A5: Beyond its antiviral activity, 2,5-Dimethylbenzimidazole exhibits inhibitory effects on azo dye-induced liver tumor formation in animal models. [] When co-administered with the carcinogen 3′-methyl-4-dimethylaminoazobenzene, it significantly reduces tumor incidence, even at low concentrations. [] The compound also appears to mitigate the decrease in liver riboflavin levels caused by the carcinogen. []

Q6: What is known about the mechanism of action of 2,5-Dimethylbenzimidazole in inhibiting influenza virus multiplication?

A6: While the precise mechanism remains to be fully elucidated, the collective research suggests that 2,5-Dimethylbenzimidazole inhibits the biosynthesis of components essential for influenza virus replication. [, ] This is supported by its lack of direct virucidal activity, its impact on the viral latent period, and its interference with viral yield without affecting host cell oxygen consumption. [, , ]

Q7: How does 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) differ from 2,5-Dimethylbenzimidazole in its inhibitory action on influenza virus?

A7: DRB exhibits a more prolonged inhibitory effect compared to 2,5-Dimethylbenzimidazole. [] When infected membranes are transferred to fresh media lacking the compounds, DRB maintains its inhibition, whereas 2,5-Dimethylbenzimidazole's effect diminishes. [] This suggests distinct mechanisms of action or differences in their binding affinity to their respective targets.

Q8: What are the potential implications of understanding the mechanism of action of benzimidazole derivatives like 2,5-Dimethylbenzimidazole and DRB?

A8: Unraveling their precise mechanisms of action could pave the way for developing more potent and selective antiviral agents. [] Understanding how these compounds interfere with specific viral biosynthetic pathways could offer valuable insights into novel therapeutic targets for combating influenza and potentially other viral infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)